5-Methyl-2-thiophenecarboxaldehyde

Catalog No.
S1507227
CAS No.
13679-70-4
M.F
C6H6OS
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-thiophenecarboxaldehyde

CAS Number

13679-70-4

Product Name

5-Methyl-2-thiophenecarboxaldehyde

IUPAC Name

5-methylthiophene-2-carbaldehyde

Molecular Formula

C6H6OS

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3

InChI Key

VAUMDUIUEPIGHM-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C=O

Solubility

Soluble in most organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CC=C(S1)C=O

Natural Occurrence:

5-Methyl-2-thiophenecarboxaldehyde has been identified as a natural product found in the tobacco plant, Nicotiana tabacum []. This finding suggests its potential role in the plant's metabolism or defense mechanisms. Further research is needed to elucidate its specific function within the plant.

Yeast Metabolite:

Studies have also shown that 5-methyl-2-thiophenecarboxaldehyde is a metabolite produced by the yeast Saccharomyces cerevisiae []. This suggests the molecule may play a role in the yeast's cellular processes, although its specific function remains unclear. Understanding its role could contribute to advancements in yeast biology and fermentation technology.

Potential Applications:

While the specific research applications of 5-methyl-2-thiophenecarboxaldehyde are still under exploration, its unique structure and presence in different organisms hint at potential future uses. Its chemical properties might be of interest in fields like:

  • Synthetic chemistry: The molecule's structure could serve as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals or materials science.
  • Flavor and fragrance research: 5-methyl-2-thiophenecarboxaldehyde has been identified as a component of certain bread flavorings []. Further research could explore its potential use in other fragrance or flavor applications.

5-Methyl-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C₆H₆OS and a molecular weight of approximately 126.18 g/mol. It is classified as an aldehyde and is characterized by the presence of a thiophene ring, which is a five-membered aromatic ring containing sulfur. The compound appears as a yellowish liquid and has several synonyms, including 5-Methylthiophene-2-carbaldehyde and 5-Methylthiophene-2-aldehyde . Its structure features a methyl group attached to the thiophene ring at the 5-position and an aldehyde functional group at the 2-position, influencing its chemical reactivity and biological properties.

  • Skin and eye irritation: The aldehyde group can irritate skin and eyes upon contact.
  • Respiratory irritation: Inhalation of vapors might irritate the respiratory tract.
  • Flammability: Organic compounds with aromatic rings are generally flammable.
Typical of aldehydes, such as:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The aldehyde group can be oxidized to carboxylic acids.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or other functional groups.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to form alcohols upon hydrolysis.

These reactions make it a versatile intermediate in organic synthesis .

5-Methyl-2-thiophenecarboxaldehyde has been identified as a metabolite produced by Saccharomyces cerevisiae, indicating potential roles in yeast metabolism . While specific biological activities have not been extensively documented, compounds containing thiophene rings often exhibit antimicrobial and antifungal properties. This suggests that 5-Methyl-2-thiophenecarboxaldehyde may possess similar bioactive characteristics worth exploring further.

Several methods for synthesizing 5-Methyl-2-thiophenecarboxaldehyde have been reported:

  • From Thiophene Derivatives: Starting from methylthiophene, oxidation processes can yield the corresponding carboxaldehyde.
  • Formylation Reactions: Using formylating agents such as formic acid or other carbonyl sources in the presence of catalysts can introduce the aldehyde group at the desired position on the thiophene ring.
  • Catalytic Methods: Recent advancements in catalytic methods allow for more efficient synthesis using metal catalysts to facilitate the formation of carbon-carbon bonds followed by oxidation to introduce the aldehyde functionality .

5-Methyl-2-thiophenecarboxaldehyde is utilized in various fields:

  • Flavor and Fragrance Industry: Due to its aromatic properties, it may be used in formulations for flavors and fragrances.
  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Materials Science: Research into its properties may lead to applications in novel materials, particularly those involving non-linear optical properties .

Several compounds share structural similarities with 5-Methyl-2-thiophenecarboxaldehyde:

Compound NameCAS NumberSimilarity Score
5-Hydroxymethylthiophene22054-13-30.97
3-Methyl-2-thiophenecarboxaldehyde5834-16-20.79
5-Acetylthiophene-2-carbaldehyde4565-29-10.78
5-(Methylthio)thiophene-2-carbaldehyde24445-35-00.78
5-Formylthiophene-2-carbonitrile21512-16-30.80

Uniqueness: The unique aspect of 5-Methyl-2-thiophenecarboxaldehyde lies in its specific substitution pattern on the thiophene ring, which may influence its reactivity and biological activity differently compared to these similar compounds. Its specific aldehyde functionality also distinguishes it from others that may contain ketone or hydroxyl groups instead.

Physical Description

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

126.01393598 g/mol

Monoisotopic Mass

126.01393598 g/mol

Heavy Atom Count

8

Density

1.168-1.172

UNII

UDF14S002L

GHS Hazard Statements

Aggregated GHS information provided by 1382 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 65 of 1382 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1317 of 1382 companies with hazard statement code(s):;
H302 (97.65%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13679-70-4

Wikipedia

5-methyl-2-thiophenecarboxaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Thiophenecarboxaldehyde, 5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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